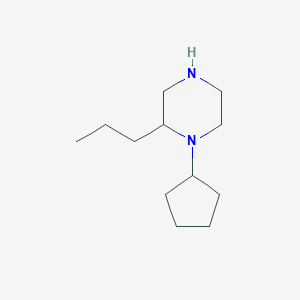![molecular formula C7H11N3O B13207838 Cyclopropyl-(3-ethyl-[1,2,4]oxadiazol-5-YL)-amine](/img/structure/B13207838.png)
Cyclopropyl-(3-ethyl-[1,2,4]oxadiazol-5-YL)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropyl-(3-ethyl-[1,2,4]oxadiazol-5-YL)-amine is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl-(3-ethyl-[1,2,4]oxadiazol-5-YL)-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For example, the reaction of ethyl hydrazinecarboxylate with cyclopropyl isocyanate can yield the desired oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are recyclable and environmentally friendly is preferred in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Cyclopropyl-(3-ethyl-[1,2,4]oxadiazol-5-YL)-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form oxadiazole N-oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxadiazole N-oxides, while reduction can produce various reduced heterocycles .
Aplicaciones Científicas De Investigación
Cyclopropyl-(3-ethyl-[1,2,4]oxadiazol-5-YL)-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer, antibacterial, and antifungal agent.
Agriculture: The compound exhibits biological activity against plant pathogens and pests, making it a candidate for developing new pesticides.
Material Science: Due to its unique structural properties, it is investigated for use in high-energy materials and explosives.
Mecanismo De Acción
The mechanism of action of Cyclopropyl-(3-ethyl-[1,2,4]oxadiazol-5-YL)-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes in pathogens. The exact pathways and targets can vary depending on the specific application and the organism being targeted.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Oxadiazole: A closely related compound with similar structural features and applications.
1,3,4-Oxadiazole: Another isomer with distinct chemical properties and uses.
1,2,5-Oxadiazole (Furazan): Known for its high-energy material applications.
Uniqueness
Cyclopropyl-(3-ethyl-[1,2,4]oxadiazol-5-YL)-amine is unique due to the presence of the cyclopropyl group, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C7H11N3O |
|---|---|
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
N-cyclopropyl-3-ethyl-1,2,4-oxadiazol-5-amine |
InChI |
InChI=1S/C7H11N3O/c1-2-6-9-7(11-10-6)8-5-3-4-5/h5H,2-4H2,1H3,(H,8,9,10) |
Clave InChI |
GUPZANXBJHGTRJ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NOC(=N1)NC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


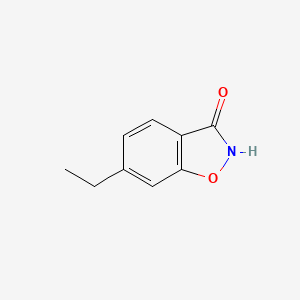
![4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B13207768.png)
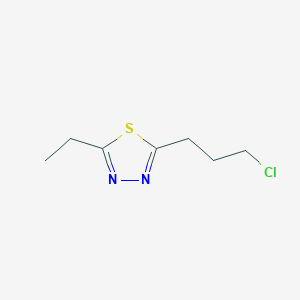
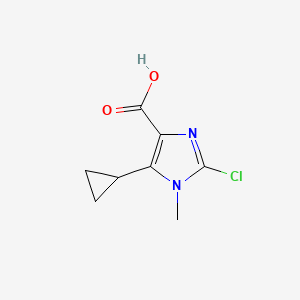
![3-[4-(Benzyloxy)phenyl]-2-oxopropanoic acid](/img/structure/B13207793.png)

![3-[(3,4-Difluorobenzoyl)amino]propanoic acid](/img/structure/B13207806.png)
![2-[5-(4-Cyanophenyl)furan-2-yl]acetic acid](/img/structure/B13207814.png)

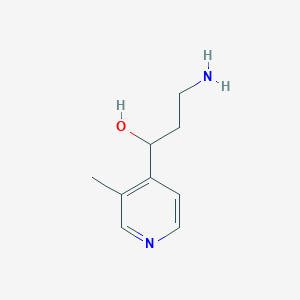
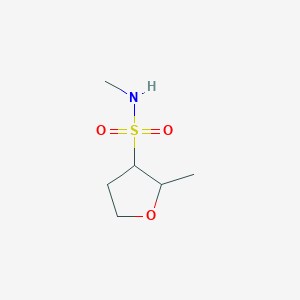
![4,6-Dichloro-3-ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13207823.png)
![3-Cyclopropyl-6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B13207828.png)
